![molecular formula C18H16ClFN2O B2580531 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide CAS No. 852137-45-2](/img/structure/B2580531.png)
2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide
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Description
Scientific Research Applications
Analytical Chemistry Applications
Compounds like 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide can be utilized in analytical chemistry studies to understand intramolecular interactions, such as hydrogen bonding, which are crucial for the stability and reactivity of molecular structures. For instance, studies on 2-fluorobenzamide derivatives have highlighted the significance of spin-spin couplings and the role of intramolecular hydrogen bonds in determining molecular conformation and reactivity (Rae et al., 1993).
Medicinal Chemistry and Drug Development
Fluorobenzamide derivatives, similar in structure to 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide, have been synthesized and evaluated for their antimicrobial properties. The presence of fluorine atoms in these compounds is crucial for enhancing their antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Desai et al., 2013).
Photocatalysis and Environmental Applications
Compounds like 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide can also find applications in environmental chemistry, especially in the field of photocatalysis. Studies on similar benzamide derivatives have explored their potential in enhancing the rate of photodegradation of environmental pollutants, offering insights into developing more efficient photocatalytic systems (Torimoto et al., 1996).
Organic Synthesis and Catalysis
In organic synthesis, fluorobenzamide compounds are valuable for their reactivity and potential as intermediates in synthesizing complex molecules. Research has shown that iron-catalyzed, fluoroamide-directed C-H fluorination is a promising approach for selective fluorination of organic compounds, highlighting the utility of fluorobenzamide derivatives in synthetic chemistry (Groendyke et al., 2016).
properties
IUPAC Name |
2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUPFKKIDRXTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide |
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